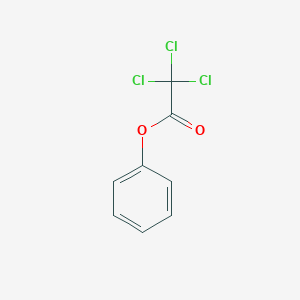
Phenyl trichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl trichloroacetate (PTCA) is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline solid that is soluble in organic solvents. PTCA is structurally similar to other trichloroacetate esters, but it has a phenyl group attached to the carbon atom. This chemical compound has been used in various research studies due to its ability to undergo different chemical reactions.
Mecanismo De Acción
Phenyl trichloroacetate has been shown to undergo different chemical reactions, including esterification, transesterification, and hydrolysis. The mechanism of action of Phenyl trichloroacetate involves the reaction of the phenyl group with different nucleophiles, such as alcohols, amines, and thiols.
Efectos Bioquímicos Y Fisiológicos
Phenyl trichloroacetate has been shown to have different biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. Phenyl trichloroacetate has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl trichloroacetate has several advantages and limitations when used in laboratory experiments. One advantage is its ability to undergo different chemical reactions, which makes it a versatile starting material for the synthesis of other chemical compounds. Another advantage is its solubility in organic solvents, which makes it easy to handle in the laboratory. However, one limitation is that Phenyl trichloroacetate can be toxic and should be handled with care.
Direcciones Futuras
There are several future directions for the use of Phenyl trichloroacetate in scientific research. One direction is the synthesis of new chemical compounds using Phenyl trichloroacetate as a starting material. Another direction is the investigation of the mechanism of action of Phenyl trichloroacetate and its effects on different enzymes and neurotransmitters. Furthermore, the use of Phenyl trichloroacetate in drug discovery and development could be explored in the future.
Métodos De Síntesis
Phenyl trichloroacetate can be synthesized through different methods, including the reaction of trichloroacetic acid with phenol in the presence of a catalyst. Another method involves the reaction of chloroform with phenol in the presence of sodium hydroxide.
Aplicaciones Científicas De Investigación
Phenyl trichloroacetate has been used in various scientific research studies, including organic synthesis, analytical chemistry, and pharmacology. It has been used as a starting material for the synthesis of other chemical compounds, such as phenyl chloroformate, which is used in the synthesis of carbamates and ureas.
Propiedades
Número CAS |
10112-13-7 |
|---|---|
Nombre del producto |
Phenyl trichloroacetate |
Fórmula molecular |
C8H5Cl3O2 |
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
phenyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H5Cl3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H |
Clave InChI |
YKSMEBWOLIJQNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C(Cl)(Cl)Cl |
Otros números CAS |
10112-13-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



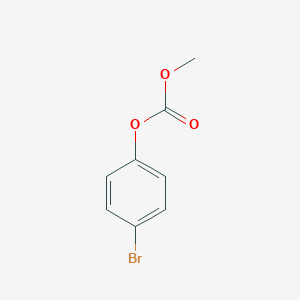
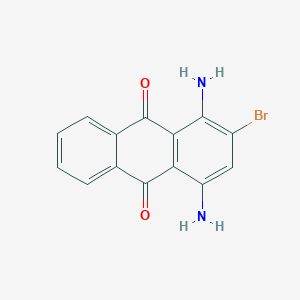
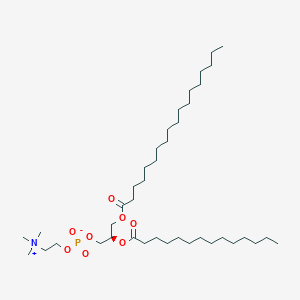
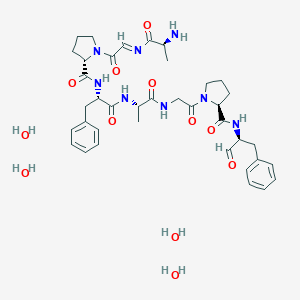
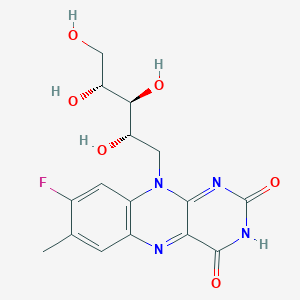
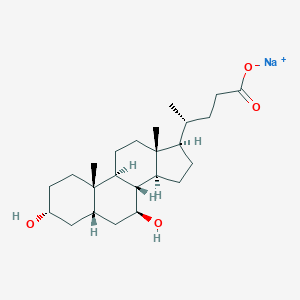
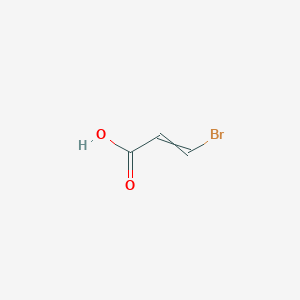
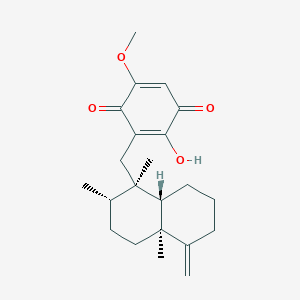
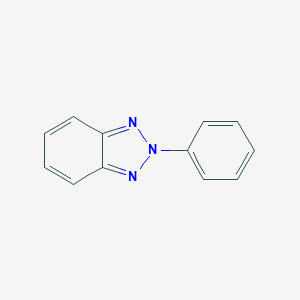
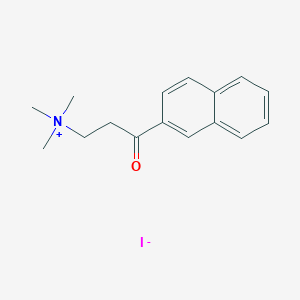
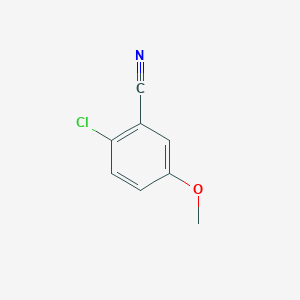
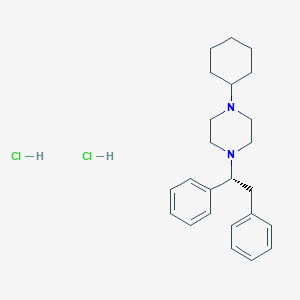
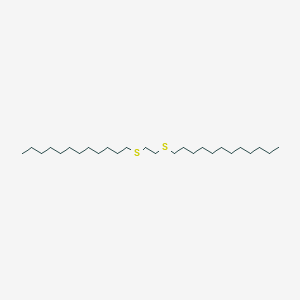
![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)